
Application Notes and Protocols for γ-
Octalactone in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: gamma-Octalactone

Cat. No.: B087194 Get Quote

Introduction to γ-Octalactone
Gamma-Octalactone (γ-octalactone), identified by CAS number 104-50-7 and FEMA number

2796, is a pivotal aroma compound in the flavor and fragrance industry.[1][2] It belongs to the

lactone class of organic compounds, characterized by a cyclic ester structure. Its sensory

profile is predominantly described as sweet, creamy, and coconut-like, with additional nuances

of peach, apricot, and dairy.[1][3][4] This versatile aromatic profile makes it an invaluable

ingredient for building and enhancing a wide array of flavor profiles.

Naturally occurring in a variety of fruits such as peaches, apricots, mangoes, and strawberries,

γ-octalactone is also found in dairy products, beer, wine, and aged spirits.[1][5][6][7][8] Its

presence contributes significantly to the characteristic flavor and aroma of these products. In

industrial applications, it is produced through chemical synthesis or biotechnological

fermentation processes to yield a nature-identical compound.[9][10][11] It is generally

recognized as safe (GRAS) for use in food products within specified limits.[1][11]

Quantitative Data Summary
The perception and application of γ-octalactone are highly dependent on its concentration.

Below are key quantitative data points summarized for clarity.

Table 1: Physico-Chemical Properties of γ-Octalactone
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Property Value Reference

CAS Number 104-50-7 [2]

FEMA Number 2796 [1][2]

Molecular Formula C₈H₁₄O₂ [2][12]

Molecular Weight 142.20 g/mol [2][12]

Appearance Colorless to pale yellow liquid [1][13]

Boiling Point 234 °C at 760 mmHg [7][12]

Density ~0.977 g/cm³ [13]

Solubility
Soluble in alcohol, slightly

soluble in water
[10]

Table 2: Sensory Thresholds and Typical Usage Levels
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Parameter Value Matrix / Application Reference

Odor Detection

Threshold
~1 ppb (0.001 ppm) General [5][7]

Odor Detection

Threshold (R)-

enantiomer

Not Determined Australian Red Wine [14]

Odor Detection

Threshold (S)-

enantiomer

Not Determined Australian Red Wine [14]

Typical Usage Range 0.5 - 50 ppm
General Food &

Beverage
[1][11]

Suggested Level in

Bacon Flavors
50 ppm

Ready-to-drink

beverage flavor
[15]

Suggested Level in

Roast Beef Flavors
100 ppm

Ready-to-drink

beverage flavor
[15]

Suggested Level in

Grill Flavors
300+ ppm

Ready-to-drink

beverage flavor
[15]

Suggested Level in

Apricot Flavors
50 - 200 ppm

Ready-to-drink

beverage flavor
[15]

Suggested Level in

Vanilla Flavors
10 - 200 ppm

Ready-to-drink

beverage flavor
[15]

Suggested Level in

Cereal Flavors
500 ppm

Ready-to-drink

beverage flavor
[15]

Experimental Protocols
Detailed methodologies for the extraction, analysis, and sensory evaluation of γ-octalactone

are provided below. These protocols are foundational for research and quality control in flavor

chemistry.
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This protocol describes the extraction of volatile compounds, including γ-octalactone, from a

liquid food matrix (e.g., fruit juice, wine) for subsequent GC-MS analysis. SPME is a solvent-

free technique that is both rapid and sensitive.[16][17][18]

Materials:

20 mL headspace vials with PTFE-lined septa

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

Heating block or water bath with agitation

Analytical balance

Sodium chloride (NaCl), analytical grade

Internal standard (e.g., deuterated γ-octalactone or 2-octanol)

Procedure:

Sample Preparation: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

Internal Standard: For quantitative analysis, add a precise amount of the chosen internal

standard to the vial.

Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the

sample, promoting the release of volatile analytes into the headspace.[19]

Sealing: Immediately seal the vial with a PTFE-lined septum cap to prevent the loss of

volatiles.

Equilibration: Place the vial in a heating block or water bath set to 60°C. Allow the sample to

equilibrate for 15 minutes with gentle agitation.[19]

Extraction: After equilibration, expose the SPME fiber to the headspace of the vial by

piercing the septum. Keep the fiber in the headspace for 30 minutes at 60°C to allow for the

adsorption of analytes.[19]
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Desorption: Retract the fiber from the vial and immediately insert it into the heated injection

port of the GC-MS system for thermal desorption.

SAFE is a high-vacuum distillation technique ideal for isolating volatile and semi-volatile

compounds from complex matrices without thermal degradation.[8][13] This protocol outlines

the general steps for using a SAFE apparatus.

Materials:

SAFE glass apparatus

High-vacuum pump (capable of reaching < 5 x 10⁻³ Pa)

Liquid nitrogen

Heating bath (e.g., water bath)

Solvent extract of the sample (e.g., in dichloromethane or diethyl ether)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Apparatus Setup: Assemble the SAFE glassware as per the manufacturer's instructions.

Ensure all joints are properly sealed. Place a cold trap between the apparatus and the

vacuum pump.

Initial Cooling: Cool the collection flasks of the SAFE apparatus with liquid nitrogen.

System Evacuation: Start the high-vacuum pump to reduce the pressure inside the

apparatus to the desired level (e.g., 10⁻³ mmHg).[5]

Sample Introduction: Prepare a solvent extract of your food sample. Ensure the extract is dry

by passing it over anhydrous sodium sulfate. Introduce the dried solvent extract into the

dropping funnel of the SAFE apparatus.

Distillation: Gently heat the distillation flask using a water bath set to a low temperature (e.g.,

30-40°C).[5][13] Slowly open the valve of the dropping funnel to allow the extract to drip into
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the distillation flask. The high vacuum will cause the immediate evaporation of the solvent

and volatile flavor compounds.

Collection: The evaporated compounds will travel through the apparatus and condense in the

collection flasks cooled by liquid nitrogen.[5]

Termination: Once all the sample has been introduced and distilled, turn off the heat and

close the sample valve. Slowly vent the system to return to atmospheric pressure.

Sample Recovery: Allow the collection flasks to warm to room temperature. The collected

distillate contains the concentrated aroma compounds. This fraction can be further

concentrated under a gentle stream of nitrogen if necessary before GC-MS analysis.

This protocol provides typical instrumental parameters for the quantification of γ-octalactone

following extraction.

Materials:

Gas Chromatograph with a Mass Spectrometer detector

Capillary column (e.g., DB-5ms, HP-5ms, or a wax column like DB-WAX)

Helium (carrier gas), high purity

Calibration standards of γ-octalactone

Procedure:

Injector Setup:

Mode: Splitless

Temperature: 250°C

Desorption Time (for SPME): 3-5 minutes

GC Oven Program:

Initial Temperature: 40°C, hold for 3 minutes
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Ramp: 5°C/min to 240°C

Final Hold: Hold at 240°C for 5 minutes

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV

Ion Source Temperature: 230°C

Transfer Line Temperature: 250°C

Acquisition Mode:

Full Scan: For qualitative identification (mass range m/z 40-350).

Selected Ion Monitoring (SIM): For quantitative analysis. The characteristic ion for γ-

lactones is m/z 85.

Quantification: Prepare a calibration curve using standard solutions of γ-octalactone of

known concentrations (e.g., 0.1 to 10 µg/mL).[19] Analyze the standards and the extracted

samples under the same conditions. Calculate the concentration of γ-octalactone in the

samples by comparing its peak area (normalized to the internal standard) against the

calibration curve.

The triangle test is a discriminative sensory method used to determine if a perceptible

difference exists between two samples.[6][12] This protocol can be used to evaluate the impact

of adding γ-octalactone to a food base.

Objective: To determine if the addition of γ-octalactone at a specific concentration creates a

sensorially detectable difference in a product.

Materials:

Control sample (Product A)
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Test sample (Product A + γ-octalactone, Product B)

Sensory panel of at least 15-30 trained or consumer panelists[6]

Identical tasting cups, coded with random 3-digit numbers

Water and unsalted crackers for palate cleansing

Evaluation forms

Procedure:

Sample Preparation: Prepare the control (A) and test (B) samples. Ensure they are at the

same temperature and served in identical cups.

Test Setup: For each panelist, present a set of three coded samples. Two of the samples are

identical, and one is different. There are six possible presentation orders to be randomized

across panelists: AAB, ABA, BAA, BBA, BAB, ABB.[3][12]

Instructions to Panelists: Instruct each panelist to taste the samples from left to right. Their

task is to identify the "odd" or "different" sample among the three.[7][12] Panelists should

cleanse their palate with water and crackers between samples if necessary.

Data Collection: Panelists record their choice on the evaluation form.

Data Analysis: Tally the number of correct identifications. The minimum number of correct

judgments required to establish a statistically significant difference (e.g., at p < 0.05)

depends on the total number of panelists. This can be determined from statistical tables for

the triangle test. In a triangle test, the probability of a correct guess by chance is 1/3.[12]

Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the application of γ-octalactone in

flavor chemistry.
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Caption: Workflow for the analysis of γ-octalactone.
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Caption: Workflow for flavor application in product development.
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Caption: Simplified biochemical pathway for γ-lactone synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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